![molecular formula C12H12N4OS B4667054 N-[3-(methylthio)phenyl]-N'-2-pyrazinylurea](/img/structure/B4667054.png)
N-[3-(methylthio)phenyl]-N'-2-pyrazinylurea
Overview
Description
N-[3-(methylthio)phenyl]-N'-2-pyrazinylurea, commonly referred to as MPTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPTU is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger molecule that plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.
Mechanism of Action
MPTU exerts its pharmacological effects by inhibiting the activity of N-[3-(methylthio)phenyl]-N'-2-pyrazinylurea, which is a heme-containing enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. By inhibiting N-[3-(methylthio)phenyl]-N'-2-pyrazinylurea, MPTU reduces the production of cGMP, leading to a decrease in smooth muscle relaxation, platelet aggregation, and neurotransmission.
Biochemical and Physiological Effects
MPTU has been shown to have a variety of biochemical and physiological effects. In addition to its effects on N-[3-(methylthio)phenyl]-N'-2-pyrazinylurea and cGMP, MPTU has been found to modulate the activity of other signaling pathways, including the nitric oxide (NO) pathway and the RhoA/ROCK pathway. MPTU has also been shown to reduce oxidative stress and inflammation in various disease models.
Advantages and Limitations for Lab Experiments
MPTU has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of N-[3-(methylthio)phenyl]-N'-2-pyrazinylurea, making it a valuable tool for studying the role of cGMP in various physiological processes. However, MPTU has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on MPTU. One area of interest is the development of more potent and selective N-[3-(methylthio)phenyl]-N'-2-pyrazinylurea inhibitors for use in clinical settings. Additionally, further studies are needed to elucidate the mechanisms of action of MPTU and its effects on other signaling pathways. Finally, the potential therapeutic applications of MPTU in other disease states, such as cancer and neurodegenerative diseases, warrant further investigation.
Scientific Research Applications
MPTU has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. In animal models, MPTU has been shown to improve pulmonary hemodynamics and reduce vascular remodeling in pulmonary hypertension. Additionally, MPTU has been found to enhance cardiac function and reduce inflammation in heart failure models. In the context of erectile dysfunction, MPTU has been shown to improve erectile function by increasing cGMP levels in the corpus cavernosum.
properties
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-pyrazin-2-ylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-18-10-4-2-3-9(7-10)15-12(17)16-11-8-13-5-6-14-11/h2-8H,1H3,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMFNOHXEWVERZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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